molecular formula C21H19BrN2O7 B14160781 (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B14160781
M. Wt: 491.3 g/mol
InChI Key: LGDXNJMLRPXVPL-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,3-dione core, substituted with bromophenyl, hydroxyethoxyethyl, and nitrophenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the bromophenyl, hydroxyethoxyethyl, and nitrophenyl groups through various substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s unique structure may offer therapeutic potential for developing new drugs.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-chlorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione
  • (4E)-5-(4-fluorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione

Uniqueness

Compared to similar compounds, (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C21H19BrN2O7

Molecular Weight

491.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H19BrN2O7/c22-15-5-1-13(2-6-15)18-17(19(26)14-3-7-16(8-4-14)24(29)30)20(27)21(28)23(18)9-11-31-12-10-25/h1-8,18,25-26H,9-12H2/b19-17+

InChI Key

LGDXNJMLRPXVPL-HTXNQAPBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCOCCO)Br

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCOCCO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.